N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-N-[2-(Diethylamino)ethyl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide Hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with chlorine (position 7) and methoxy (position 4) groups. The benzothiazole is linked via an amide bond to a 5,6-dihydro-1,4-dioxine ring and a diethylaminoethyl side chain, with the hydrochloride salt enhancing solubility. Key spectral characteristics (e.g., IR, NMR) would align with functional groups such as the benzothiazole’s aromatic system, the dioxine’s ether linkages, and the tertiary amine’s protonation state in the hydrochloride form .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S.ClH/c1-4-22(5-2)8-9-23(18(24)15-12-26-10-11-27-15)19-21-16-14(25-3)7-6-13(20)17(16)28-19;/h6-7,12H,4-5,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWCGGXCHJXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=COCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The diethylaminoethyl group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and diethylamino groups makes it susceptible to oxidation under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting or modulating the activity of the target. The diethylaminoethyl group enhances the compound’s solubility, allowing it to reach its target more effectively. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole or Benzodithiazine Cores
The target compound shares structural motifs with benzothiazole and benzodithiazine derivatives described in the evidence:
- Benzodithiazine Derivatives (): Compounds like Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (Compound 15, ) feature a benzodithiazine core with sulfonyl groups and hydrazine-based side chains. Unlike the target compound’s dihydrodioxine ring, these derivatives incorporate sulfur-rich benzodithiazine systems, which influence electronic properties and metabolic stability .
- Benzothiazole Carboxamides (): Derivatives such as N-[2-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]-1,2-Benzothiazole-3-Carboxamide (Compound 4g) utilize a benzothiazole-carboxamide backbone but lack the dihydrodioxine moiety. Substitutions on the thiazolidinone ring (e.g., chloro, fluoro phenyl groups) modulate bioactivity and solubility .
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
- Melting Points and Solubility: Hydrochloride salts of structurally related amines () exhibit melting points ranging from 106–220°C, influenced by aryl substitutions. For example, δ-Phenylbutyl-Methylamine Hydrochloride melts at 126.2–126.5°C, while γ-Benzylmethylaminopropyl Benzoate Hydrochloride melts at 145.4–146.3°C . The target compound’s hydrochloride form likely shares comparable thermal stability and aqueous solubility.
- Spectral Data: Benzothiazole derivatives in and show diagnostic IR peaks for amides (1645–1740 cm⁻¹), sulfonyl groups (1130–1345 cm⁻¹), and aromatic C-H stretches. NMR signals for benzothiazole protons typically appear at δ 7.7–8.4 ppm (1H-NMR) , aligning with the target compound’s expected spectral profile.
Table 2: Key Spectral Features of Analogues
Computational and Bioactivity Comparisons
- Molecular Similarity: Computational metrics like Tanimoto and Dice indices () quantify structural overlap. For example, the diethylaminoethyl group’s similarity to δ-Phenylbutyl-Methylamine Hydrochloride () could be assessed via Morgan fingerprints .
- Mode of Action: Chemical-genetic profiling () suggests that compounds with similar substituents (e.g., chloro, methoxy) may target overlapping cellular pathways, though specific bioactivity data for the target compound requires further study .
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on available literature.
Synthesis
The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key steps include the formation of the benzothiazole ring and the introduction of functional groups through chlorination and methoxylation reactions. The compound can also undergo various chemical transformations such as oxidation and reduction, allowing for the modification of its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate interaction and catalysis. Additionally, it can modulate receptor signaling pathways, influencing cellular functions.
Pharmacological Applications
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Benzothiazole derivatives are known for their potential in cancer therapy. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticonvulsant Activity : A study assessed benzothiazole derivatives for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds with similar structures showed significant activity at specific dosages.
- Neurotoxicity Evaluation : The neurotoxic effects were evaluated in animal models, indicating that certain derivatives exhibit low toxicity while maintaining therapeutic efficacy.
- Antimicrobial Testing : Research comparing the minimum inhibitory concentration (MIC) of this compound against standard antibiotics revealed promising results against resistant strains.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
